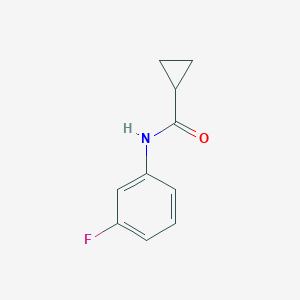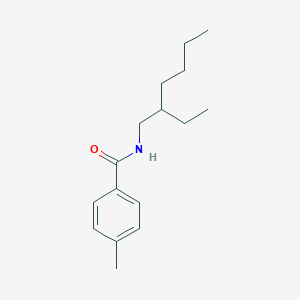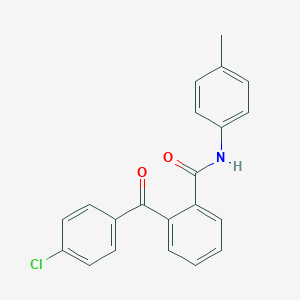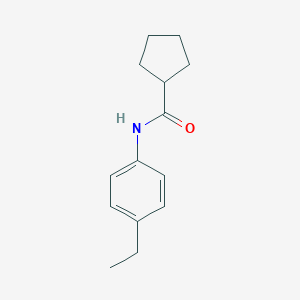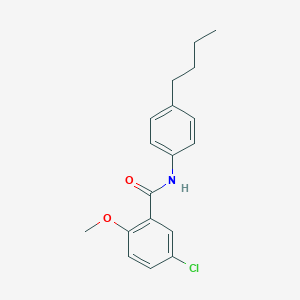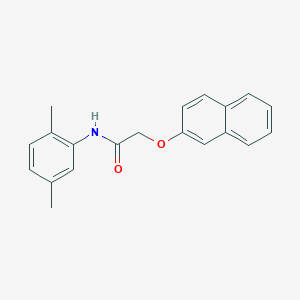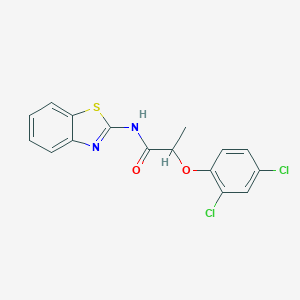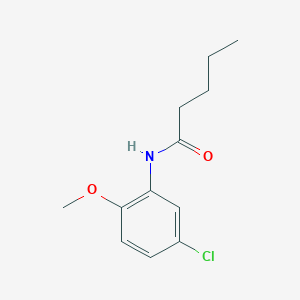
N-(3,5-dimethylphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)cyclopropanecarboxamide, also known as DMC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMC is a cyclopropane derivative that has shown promise as a tool for studying the mechanism of action of certain biological processes and as a potential therapeutic agent. In
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)cyclopropanecarboxamide is not fully understood, but it is thought to act as a modulator of certain biological processes. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been shown to bind to the CB1 and CB2 receptors of the endocannabinoid system, which are involved in the regulation of pain, inflammation, and other physiological processes. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and glutamate, which are involved in the modulation of synaptic transmission.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of synaptic transmission, and the modulation of certain neurotransmitters. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has also been shown to have potential therapeutic applications in the treatment of certain diseases, such as cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,5-dimethylphenyl)cyclopropanecarboxamide in lab experiments is its potential as a tool for investigating the mechanism of action of certain biological processes. N-(3,5-dimethylphenyl)cyclopropanecarboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one limitation of using N-(3,5-dimethylphenyl)cyclopropanecarboxamide in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of N-(3,5-dimethylphenyl)cyclopropanecarboxamide in scientific research. One potential application is the development of N-(3,5-dimethylphenyl)cyclopropanecarboxamide-based therapies for the treatment of certain diseases, such as cancer and neurological disorders. Another potential direction is the investigation of the mechanism of action of N-(3,5-dimethylphenyl)cyclopropanecarboxamide and its potential as a tool for studying the endocannabinoid system and other biological processes. Additionally, the synthesis of N-(3,5-dimethylphenyl)cyclopropanecarboxamide derivatives with improved properties, such as increased potency and reduced toxicity, could be a promising avenue for future research.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)cyclopropanecarboxamide is a compound that has shown promise as a tool for investigating the mechanism of action of certain biological processes and as a potential therapeutic agent. The synthesis method of N-(3,5-dimethylphenyl)cyclopropanecarboxamide involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopropanecarboxylic acid chloride. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of synaptic transmission, and the modulation of certain neurotransmitters. While there are limitations to the use of N-(3,5-dimethylphenyl)cyclopropanecarboxamide in lab experiments, its potential applications in scientific research make it an important compound to study.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)cyclopropanecarboxamide involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopropanecarboxylic acid chloride. The resulting product is purified through recrystallization to obtain pure N-(3,5-dimethylphenyl)cyclopropanecarboxamide. The yield of this synthesis method is typically in the range of 50-60%.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been used in various scientific studies as a tool for investigating the mechanism of action of certain biological processes. For example, N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been used to study the role of the endocannabinoid system in the regulation of pain and inflammation. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has also been used to investigate the effects of certain neurotransmitters on the modulation of synaptic transmission.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H15NO/c1-8-5-9(2)7-11(6-8)13-12(14)10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
ADMVFOFWGWYRRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC2)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



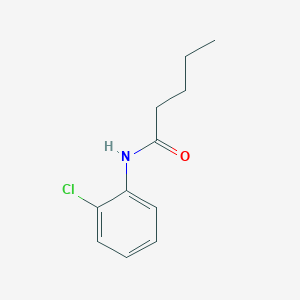


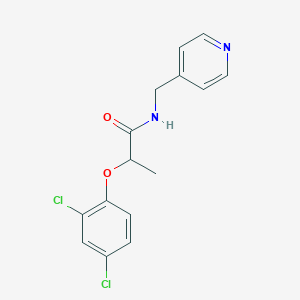
![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
